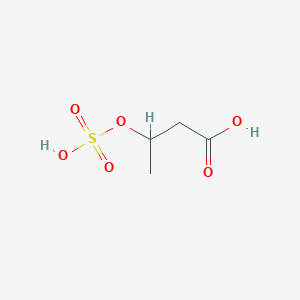![molecular formula C18H22O3 B14429969 4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol CAS No. 78435-28-6](/img/structure/B14429969.png)
4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol is a chemical compound with the molecular formula C19H22O4. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. The presence of a hydroxyhexyl group and an oxy group attached to the biphenyl structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and oxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4’-[(6-Hydroxyhexyl)oxy]-4-biphenylcarbonitrile: Similar structure but with a nitrile group instead of a hydroxy group.
4’-[(6-Hydroxyhexyl)oxy]-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a hydroxy group.
Uniqueness
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxy and oxy groups, which provide distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
78435-28-6 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-[4-(6-hydroxyhexoxy)phenyl]phenol |
InChI |
InChI=1S/C18H22O3/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12,19-20H,1-4,13-14H2 |
Clave InChI |
TZDBLSONHKKTLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
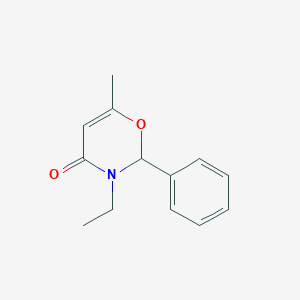
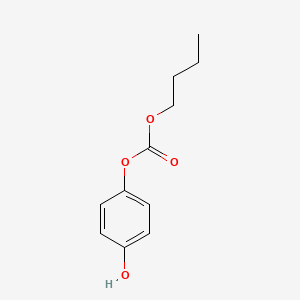
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
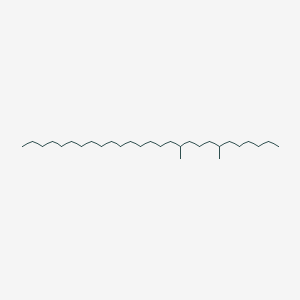
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
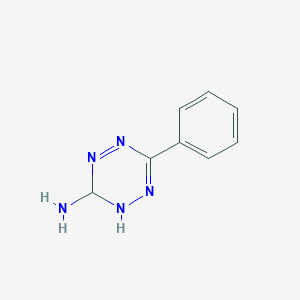
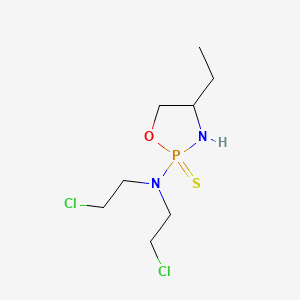
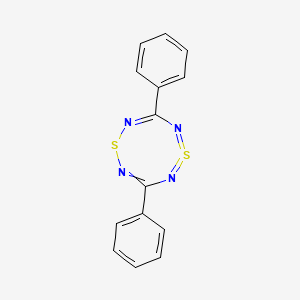
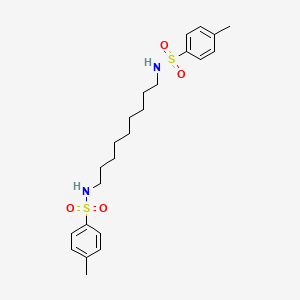
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
